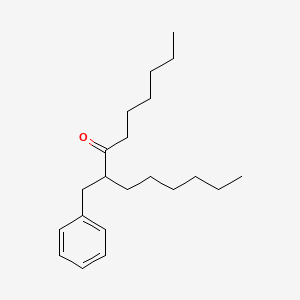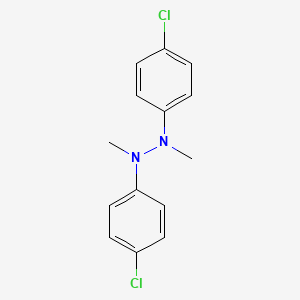
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of hydrazine, where two 4-chlorophenyl groups and two methyl groups are attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylhydrazine in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is usually subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azoxy or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Azoxy or azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine exerts its effects involves its interaction with cellular components. It can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include the inhibition of specific enzymes and the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,2-dichloroethane: Similar in structure but with chlorine atoms instead of methyl groups.
Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of nitrogen.
1,2-Bis(4-chlorophenyl)-pyrazolidine-3,5-dione: A pyrazolidine derivative with different functional groups.
Uniqueness
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine is unique due to its specific substitution pattern and the presence of both chlorophenyl and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
51596-01-1 |
|---|---|
Fórmula molecular |
C14H14Cl2N2 |
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-1,2-dimethylhydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c1-17(13-7-3-11(15)4-8-13)18(2)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
Clave InChI |
KJFHZNMLVMWWMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)N(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
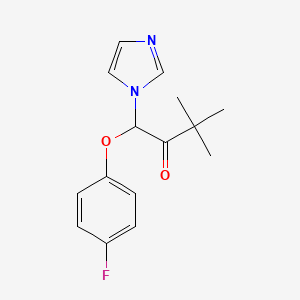

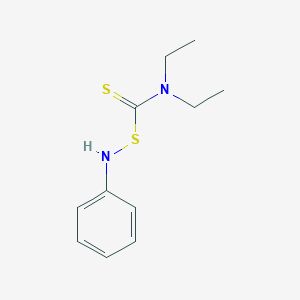


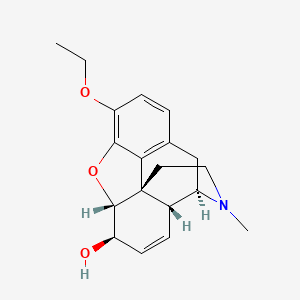
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)




